Iodine-125
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
iodane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWDFGMSWQBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI | |
| Record name | HYDRIODIC ACID | |
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| Record name | HYDROGEN IODIDE, ANHYDROUS | |
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| URL | https://cameochemicals.noaa.gov/chemical/11597 | |
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| Record name | HYDROGEN IODIDE | |
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| Record name | hydroiodic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hydroiodic_acid | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044349 | |
| Record name | Hydrogen iodide | |
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Molecular Weight |
127.9124 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue., Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket., Liquid, Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC], Solid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR. | |
| Record name | HYDRIODIC ACID | |
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| Record name | HYDROGEN IODIDE, ANHYDROUS | |
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| Record name | Hydriodic acid | |
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| Record name | Hydrogen iodide | |
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| Record name | I(-) | |
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| Record name | HYDROGEN IODIDE | |
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Boiling Point |
-35.1 °C at 760 mm Hg, Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/, -35.5 °C | |
| Record name | HYDROGEN IODIDE | |
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| Record name | HYDROGEN IODIDE | |
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Solubility |
Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C, Solubility in water, g/100ml at 20 °C: 42 (freely soluble) | |
| Record name | HYDROGEN IODIDE | |
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| Record name | HYDROGEN IODIDE | |
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Density |
5.66 g/L at 0 °C; 5.23 g/L at 25 °C, A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/ | |
| Record name | HYDROGEN IODIDE | |
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Vapor Density |
4.4 (Air = 1), Relative vapor density (air = 1): 4.4 | |
| Record name | HYDROGEN IODIDE | |
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| Record name | HYDROGEN IODIDE | |
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Vapor Pressure |
5,938 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 733 | |
| Record name | HYDROGEN IODIDE | |
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| Record name | HYDROGEN IODIDE | |
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Color/Form |
Colorless gas; fumes in moist air | |
CAS No. |
10034-85-2, 17144-19-3 | |
| Record name | HYDRIODIC ACID | |
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| Record name | HYDROGEN IODIDE, ANHYDROUS | |
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| Record name | Hydrogen iodide | |
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| Record name | Hydrogen iodide | |
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| Record name | Iodine I-125 | |
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| Record name | Hydrogen Iodide | |
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| Record name | Hydriodic acid | |
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| Record name | Hydrogen iodide | |
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| Record name | Hydrogen iodide | |
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| Record name | HYDROGEN IODIDE | |
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Melting Point |
-50.8 °C | |
| Record name | HYDROGEN IODIDE | |
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Iodine 125 Production and Radiochemical Methodologies for Research Purity
Nuclear Reaction Pathways and Isotopic Generation for Research Purposes
The primary method for producing Iodine-125 for research applications is through the neutron irradiation of Xenon-124 (¹²⁴Xe) gas in a nuclear reactor. osti.govacs.org This process initiates a series of nuclear reactions that lead to the formation of I-125.
The enriched ¹²⁴Xe target is bombarded with slow neutrons, leading to neutron capture and the formation of Xenon-125 (¹²⁵Xe). wikipedia.orgosti.gov The ¹²⁵Xe then decays to I-125 through electron capture. wikipedia.orgchemlin.org The specific nuclear reactions are as follows:
¹²⁴Xe (n,γ) → ¹²⁵mXe (half-life: 57 seconds) → ¹²⁵I osti.gov
¹²⁴Xe (n,γ) → ¹²⁵gXe (half-life: 16.9 hours) → ¹²⁵I wikipedia.org
A significant challenge in this production method is the concurrent formation of the undesirable isotope Iodine-126 (I-126) through neutron capture by the newly formed I-125. wikipedia.orgosti.gov I-126 is considered a contaminant for most research applications. osti.gov To minimize the production of I-126, irradiation times are carefully controlled, as prolonged exposure to neutron flux increases the likelihood of this secondary reaction. wikipedia.org
Advanced Radiochemical Separation and Purification Techniques in Research
Following irradiation, the I-125 must be separated from the remaining xenon gas and any other isotopic impurities. Two primary methods are employed for this separation: wet distillation and dry distillation. acs.org
In the wet distillation technique, the irradiated target is dissolved, and the iodine is subsequently separated through distillation. acs.org A common procedure involves rinsing the inner walls of the irradiation capsule with a dilute sodium hydroxide (B78521) (NaOH) solution. This process collects the iodine as soluble iodide (I⁻) and hypoiodite (B1233010) (IO⁻). wikipedia.org Any cesium isotopes, which may be present as byproducts, are then removed by passing the solution through a cation-exchange column. wikipedia.org
Dry distillation is another method used by commercial producers. acs.org This technique involves heating the irradiated capsule to release the iodine as a vapor, which is then collected.
Further purification steps are often necessary to achieve the high radiochemical purity required for research. Methods such as chromatography are employed to separate different chemical forms of iodine and remove any remaining impurities. researchgate.netresearchgate.net For instance, a modified Jones reductor-based method has been used to convert impurities like iodate (B108269) (IO₃⁻) and periodate (B1199274) (IO₄⁻) into the desired iodide (I⁻) form, significantly increasing the radiochemical purity. researchgate.net
Radiopharmaceutical Synthesis and Precursor Chemistry for this compound Labeling
This compound is a valuable radionuclide for labeling a wide range of molecules for research purposes, including proteins, peptides, antibodies, and small organic compounds. nih.govnih.gov The synthesis of these I-125 labeled radiopharmaceuticals involves specific precursor chemistry and labeling strategies.
Strategies for Stable Radioiodination of Biomolecules (e.g., Proteins, Peptides, Antibodies, Ligands) and Small Organic Compounds
The incorporation of I-125 into biomolecules can be achieved through either direct or indirect methods. nih.gov
Direct radioiodination typically involves the electrophilic substitution of a hydrogen atom on a tyrosine or histidine residue within the protein or peptide structure with radioactive iodine. nih.govnih.gov This is often facilitated by an oxidizing agent. Common methods include:
Chloramine-T Method: This is an effective oxidative method that can produce high specific activity labeled proteins. revvity.comiconsultancygroup.com However, the harsh oxidative conditions can potentially damage sensitive biomolecules. nih.govrevvity.com
Iodogen Method: This method utilizes a water-insoluble oxidizing agent, 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodogen), coated onto the reaction vessel. It is considered a milder alternative to the Chloramine-T method. iconsultancygroup.com
Enzymatic Method (Lactoperoxidase): This technique uses the enzyme lactoperoxidase to catalyze the oxidation of iodide in the presence of hydrogen peroxide. It is a gentle method suitable for sensitive proteins. iconsultancygroup.com
Indirect radioiodination involves the use of a bifunctional chelating agent or a pre-labeled prosthetic group that is then conjugated to the biomolecule. nih.gov A widely used example is the Bolton-Hunter reagent (N-succinimidyl-3-(4-hydroxyphenyl)propionate), which is first iodinated and then conjugated to the amino groups of the protein. nih.govrevvity.com This non-oxidative method is particularly useful for proteins that lack suitable tyrosine residues or are sensitive to oxidation. iconsultancygroup.com
A novel and efficient site-specific radioiodination strategy utilizes an aryl diamine and alkyl aldehyde condensation reaction, which has shown high radiochemical yield and in vivo stability. acs.org
Development of Novel Linkers for this compound Conjugation with Nanocarriers in Research
The use of nanocarriers for the targeted delivery of radionuclides is a growing area of research. Novel linkers are being developed to efficiently and stably conjugate I-125 to these nanocarriers, such as gold nanoparticles, silver nanoparticles, and covalent organic frameworks. nih.govacs.orgacs.org
For instance, a small molecule compound, 3-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)-1-carbonyl] amino]-alanine (HN), has been synthesized to act as a linker between I-125 and various nanocarriers. nih.govresearchgate.net This linker has demonstrated high labeling efficiency and stability. nih.gov The development of such linkers is crucial for enhancing the loading efficiency of radionuclides onto nanocarriers and ensuring the stability of the resulting radiolabeled construct in biological systems. researchgate.net
Preparation of this compound in Diverse Chemical Forms for Radiopharmaceutical Development
For research and radiopharmaceutical development, I-125 is typically available as sodium iodide (Na¹²⁵I) in a dilute sodium hydroxide solution. wikipedia.orgnews-medical.net This form serves as the primary precursor for most labeling reactions. From this basic form, various I-125 labeled compounds can be synthesized. For example, I-125 labeled iodoamphetamine and N-(2-diethylaminoethyl)-4-iodobenzamide have been developed as potential tracers. nih.govsnmjournals.org The chemical form of the I-125 is critical for its subsequent use in labeling specific molecules and for its in vivo behavior.
Quality Control and Radiochemical Purity Assessment for Research Applications
Ensuring the quality and purity of I-125 and the resulting radiopharmaceuticals is paramount for obtaining reliable and reproducible research data. pharmacylibrary.comdergipark.org.tr Quality control procedures for radiopharmaceuticals encompass several key aspects. mazums.ac.ir
Radionuclidic purity refers to the proportion of the total radioactivity that is present as the desired radionuclide (I-125). pharmacylibrary.com The primary radionuclidic impurity in I-125 production is I-126. wikipedia.org The acceptable limit for I-126 is typically around 0.2 atom % of the total iodine. wikipedia.org Gamma spectrometry is used to identify and quantify radionuclidic impurities.
Radiochemical purity is the fraction of the total radioactivity that is in the desired chemical form. researchgate.netresearchgate.net Impurities can arise from the presence of other chemical forms of iodine, such as iodate or periodate, or from the degradation of the labeled compound. researchgate.net Techniques like paper chromatography and thin-layer chromatography (TLC) are commonly used to assess radiochemical purity. researchgate.netnih.gov For many radiopharmaceutical preparations, a radiochemical purity of over 95% is required. researchgate.net
Chemical purity refers to the absence of non-radioactive chemical contaminants that could interfere with the labeling process or the biological behavior of the radiopharmaceutical. pharmacylibrary.com
The following interactive table summarizes key quality control parameters for research-grade this compound.
| Quality Control Parameter | Definition | Typical Specification | Analytical Method |
| Radionuclidic Purity | Proportion of total radioactivity due to I-125. | >99.8% (I-126 <0.2%) | Gamma Spectrometry |
| Radiochemical Purity | Proportion of I-125 in the desired chemical form (e.g., Iodide). | >95% | Paper/Thin-Layer Chromatography |
| Specific Activity | Radioactivity per unit mass of the element or compound. | High (carrier-free or no-carrier-added) | Calculation based on radioactivity and mass |
Assessment of Radionuclidic Purity and Isotopic Contaminants
The assessment of radionuclidic purity is a critical quality control measure for this compound preparations, ensuring that the radioactivity present is predominantly from this compound. The primary analytical technique employed for this determination is gamma-ray spectrometry. digicollections.netitelpharma.comuspnf.com This method allows for the identification and quantification of various gamma-emitting radionuclides based on their characteristic energy spectra.
High-resolution detectors, particularly High-Purity Germanium (HPGe) detectors, are preferred for the analysis of this compound. nih.gov These detectors offer superior energy resolution compared to sodium iodide (NaI(Tl)) detectors, enabling the clear separation of the gamma and X-ray emissions of this compound from those of potential contaminants, even when their energy levels are closely spaced. uspnf.com The gamma-ray spectrum of a pure this compound sample will show characteristic photopeaks at approximately 27 to 35 keV. nih.gov
The most significant isotopic contaminant in the production of this compound is Iodine-126 (¹²⁶I). This impurity is formed through neutron capture by this compound during the irradiation of the Xenon-124 target in a nuclear reactor. The presence of ¹²⁶I is undesirable as it emits higher energy gamma radiation and has a different half-life (13.1 days) compared to this compound (59.4 days), which can interfere with imaging and therapeutic applications and contribute to an unnecessary radiation dose.
Regulatory bodies and pharmacopeias establish strict acceptance criteria for radionuclidic purity. For instance, the content of Iodine-126 is often required to be less than or equal to 0.005% of the total radioactivity at the time of calibration. nordion.com Other potential, though less common, radionuclidic impurities that may be monitored include Cesium-134 and Cesium-137. nih.gov The radionuclidic purity is typically expressed as the percentage of the total radioactivity that is attributable to this compound.
| Parameter | Methodology/Specification | Key Considerations |
|---|---|---|
| Primary Analytical Method | Gamma-Ray Spectrometry | Allows for the identification and quantification of gamma-emitting radionuclides. digicollections.netitelpharma.comuspnf.com |
| Preferred Detector | High-Purity Germanium (HPGe) Detector | Provides high energy resolution for accurate identification of contaminants. nih.gov |
| Major Isotopic Contaminant | Iodine-126 (¹²⁶I) | Formation occurs via neutron capture by this compound during production. |
| Acceptance Criteria for ¹²⁶I | Typically ≤ 0.005% of total activity | Ensures minimal interference and unnecessary radiation dose. nordion.com |
| Other Potential Contaminants | Cesium-134 (¹³⁴Cs), Cesium-137 (¹³⁷Cs) | Monitored to ensure overall purity. nih.gov |
In Vitro Stability Evaluations of this compound Labeled Compounds
The in vitro stability of this compound labeled compounds is a crucial parameter that determines their suitability for use in biological research and preclinical studies. These evaluations are designed to assess the robustness of the bond between this compound and the carrier molecule under physiologically relevant conditions. A high in vitro stability ensures that the radiolabel remains attached to the molecule of interest, preventing the release of free this compound which could lead to non-specific uptake and inaccurate experimental results. researchgate.net
The general methodology for in vitro stability studies involves incubating the this compound labeled compound in various biological media at a controlled temperature, typically 37°C, to mimic physiological conditions. Common incubation media include phosphate-buffered saline (PBS), saline, and human or animal serum. acs.org The stability of the labeled compound is then assessed at different time points, which can range from minutes to several days, depending on the intended application of the radiotracer.
Several analytical techniques are employed to determine the percentage of intact radiolabeled compound versus released this compound. Radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC) are the most frequently used methods. acs.org These techniques separate the intact labeled compound from free iodide and other potential radiolabeled degradation products, allowing for the quantification of each component.
The results of in vitro stability studies are typically expressed as the percentage of the total radioactivity that remains associated with the parent compound over time. A high percentage of intact radiolabeled compound indicates good stability. For example, a study on an this compound labeled alkyl aldehyde demonstrated high stability, with the compound remaining intact for more than 24 hours in PBS, saline, and mouse serum at 37°C. acs.org Similarly, an Iodine-124 labeled recombinant human protein (RBD) showed over 99% radiochemical purity after 120 hours of incubation in saline and human serum albumin, indicating excellent in vitro stability. mdpi.com
| Compound Type | Incubation Medium | Incubation Time | % Intact Compound | Analytical Method |
|---|---|---|---|---|
| I-125 Labeled Alkyl Aldehyde | Saline, PBS, Mouse Serum | 24 hours | >99% | Radio-HPLC acs.org |
| I-124 Labeled RBD Protein | Saline, 5% Human Serum Albumin | 120 hours | >99% | Radio-TLC mdpi.com |
| I-125 Labeled Silver Nanoflowers (Ag1 NFws) | Human Serum | 24 hours | 90.4% | Not Specified researchgate.net |
| I-125 Labeled Monoclonal Antibody (MAb 425) | Cell Culture Medium | 48 hours | Data on binding and internalization, stability implied nih.gov | Radioactivity Measurement |
Radiobiological Effects and Mechanisms of Iodine 125 Radiation
Subcellular and Molecular Mechanisms of Ionizing Radiation from Iodine-125
The unique decay characteristics of this compound contribute to its distinct radiobiological mechanisms at the subcellular and molecular levels.
Auger electron emitters, such as 125I, are preferred for gene-targeted radiotherapy due to the highly localized damage they induce in DNA. nih.govsnmjournals.org The DNA damage caused by 125I primarily involves three mechanisms:
Direct damage by emitted Auger electrons: These low-energy electrons (50 to 500 eV) have a very short range (1–10 nm) and deposit a high amount of energy in a small volume, akin to high-LET radiation. wikipedia.orgbioone.orgallenpress.com This direct ionization and excitation of the DNA backbone leads to single-strand breaks (SSBs) and subsequently double-strand breaks (DSBs). nih.gov
Indirect damage by diffusible free radicals: Auger electrons interacting with water molecules produce reactive oxygen species (ROS) and other free radicals, which can then cause indirect damage to DNA. nih.govsnmjournals.orgfrontiersin.org
Charge neutralization of the highly positively charged tellurium daughter atom: After electron capture, the resulting tellurium-125 (B80016) atom is highly positively charged. Its neutralization involves stripping electrons from neighboring residues, including covalent bonds of adjacent DNA components, contributing to damage. nih.govsnmjournals.orgnih.govtandfonline.com
Studies indicate that 125I decay-induced DNA damage is largely due to direct ionizations and excitations of the DNA backbone. nih.gov The charge neutralization mechanism likely occurs via direct electron tunneling rather than long-range charge transfer along the DNA molecule. snmjournals.orgnih.govtandfonline.com When 125I is incorporated directly into DNA (e.g., as 125IUdR), it is significantly more effective in inducing DNA damage, including complex lesions and DSBs, compared to when it is located in the cytoplasm or extracellularly. bioone.orgresearchgate.netnih.govtandfonline.comnih.gov This high efficiency in inducing complex DNA lesions, which are often less efficiently repaired, contributes to its high relative biological effectiveness (RBE). bioone.org
This compound irradiation is known to induce programmed cell death, primarily through apoptosis, and to modulate the cell cycle. frontiersin.orgnih.govnih.gov
Apoptosis Induction: 125I seed radiation significantly inhibits cell proliferation and induces cell death through both apoptosis and paraptosis. frontiersin.orgnih.govnih.gov Apoptosis, a caspase-dependent process, is considered a major mode of cell death induced by 125I in various cancer types, including colorectal, lung, and pancreatic cancer. frontiersin.orgnih.govnih.gov Studies have shown that 125I seed radiation can activate caspase-3, a key enzyme in the apoptotic pathway. nih.gov
Cell Cycle Modulation: 125I radiation can induce G2/M cell cycle arrest, which delays cell division and enhances cellular radiosensitivity. frontiersin.orgnih.govnih.govplos.org This arrest allows cells to accumulate in the G2/M phase, where they are typically most sensitive to radiation, thereby promoting cell apoptosis and impairing the cell's ability to repair damage. frontiersin.orgnih.govplos.org
This compound radiation influences several critical signaling pathways involved in cell survival, proliferation, and metabolism:
PI3K/AKT Pathway: 125I seed radiation has been found to activate the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which can lead to paraptosis-like cell death and trigger mitophagy by elevating mitochondrial reactive oxygen species (ROS) levels via the HIF1α-BNIP3-NIX signaling pathway. frontiersin.orgresearchgate.net Conversely, some studies suggest that 125I seed brachytherapy may promote apoptosis by inhibiting the PI3K/AKT signaling pathway and regulating the Bcl-2/Bax ratio. researchgate.netplos.orgnih.gov The activation status of this pathway appears to be complex and context-dependent.
HIF1α Pathway: 125I has been shown to downregulate hypoxia-inducible factor (HIF)1α, vascular endothelial growth factor (VEGF), and matrix metalloproteinase (MMP)-2/MMP-9, which are involved in apoptosis. frontiersin.orgresearchgate.net While X-ray irradiation can upregulate HIF-1 and subsequently VEGF-A, 125I seed irradiation suppresses cell migration by attenuating the VEGF-A/ERK signaling pathway. plos.orgscispace.comresearchgate.net
Warburg Effect Pathways: 125I seed radiation can suppress the Warburg effect, a metabolic hallmark of malignant tumors, by upregulating miR-338 to inhibit 6-phosphofructokinase (PFKL). frontiersin.orgresearchgate.net This inhibition of the Warburg effect, which involves the downregulation of molecules like mTOR, c-Myc, HIF-1α, and GLUT1, contributes to its anti-tumorigenesis function. researchgate.nettandfonline.comnih.gov
The radiotoxicity of Auger electron emitters like 125I is profoundly influenced by their subcellular localization, particularly their proximity to nuclear DNA. researchgate.netnih.govresearchgate.netnih.gov
Nuclear DNA Localization: When 125I is incorporated directly into nuclear DNA (e.g., as 125IUdR), it exhibits significantly higher radiotoxicity, leading to substantial cell death and double-strand breaks. researchgate.netnih.govtandfonline.comnih.gov This is because the short-range Auger electrons deposit their energy directly into the genetic material. researchgate.netnih.gov
Cytoplasmic or Extracellular Localization: Studies have demonstrated the relative inefficiency of 125I when located in the cytoplasm or outside the cell. researchgate.netnih.gov A high dose deposited within the cytoplasm contributes minimally to radiation-induced cell death. researchgate.netnih.gov The radiotoxicity of 125I depends not on the specific activity of the radiopharmaceutical but on the absolute amount of 125I associated with nuclear DNA. researchgate.netnih.govnih.gov For instance, 125I-oligodeoxyribonucleotides (125I-ODN) show significantly lower radiotoxicity compared to DNA-incorporated 125I-deoxyuridine (125IUdR), even when localized in the nucleus, if they are not bound to or incorporated within the genomic DNA. nih.gov
Relative Biological Effectiveness (RBE) of this compound in Experimental Systems
The Relative Biological Effectiveness (RBE) quantifies the effectiveness of a particular type of radiation compared to a reference radiation (typically 60Co gamma rays or 250 kVp X-rays) in producing the same biological effect. frontiersin.orgnih.govallenpress.comicrp.org
The RBE of 125I varies depending on the biological system, endpoint, and dose rate. frontiersin.orgnih.govicrp.org
Range of RBE Values: Radiobiological data show RBE values for 125I (relative to 60Co) ranging from 1 to 2.4. nih.gov Other studies, particularly those using 125IUdR, have reported RBE values as high as 7.3 to 8 for specific biological endpoints like spermatogonial cell killing or cell survival in Chinese hamster V79 lung fibroblasts. frontiersin.org
Dose and Dose Rate Dependence:
For high doses and high dose rates, RBE values of 1.15–1.20 are generally observed. nih.gov
Higher RBE values (up to 2) are observed at low doses or low dose rates, which aligns with theoretical and microdosimetric data. nih.gov
For 125I brachytherapy, which involves continuous low-dose-rate irradiation, the RBE can be approximately 1.4 at dose rates around 0.07 Gy/h, showing better efficacy for radiosensitive tumors with long doubling times. frontiersin.org
Biological Endpoints: The RBE is influenced by the specific biological endpoint under study (e.g., cell survival, chromosomal aberrations, DNA double-strand breaks). bioone.orgfrontiersin.orgnih.govicrp.org For instance, 125IUdR incorporated into DNA resulted in chromosomal aberration induction 2.9-fold greater than 137Cs gamma radiation and 1.7-fold greater than tritiated thymidine (B127349) when measured in G2/M cells after inducing similar numbers of DSBs. bioone.org
The table below summarizes some empirically determined RBE values for this compound:
| Reference Radiation | Biological System/Endpoint | Dose/Dose Rate | RBE Value | Source |
| 60Co γ-rays | General (various endpoints) | High dose/rate | 1.15–1.20 | nih.gov |
| 60Co γ-rays | General (various endpoints) | Low dose/rate | Up to 2 | nih.gov |
| 60Co γ-rays | HeLa-S3 cell killing | 15-130 rad/min | ~1.3-1.4 | allenpress.com |
| X-rays | Spermatogonial cells | Not specified | 7.9 ± 2.4 | frontiersin.org |
| X-rays | Brain tumors in rats | Not specified | 7.3 | frontiersin.org |
| X-rays | Chinese hamster ovary cells | Not specified | 3.1 | frontiersin.org |
| 60Co γ-rays | Chinese hamster V79 lung fibroblasts | Not specified | 8 | frontiersin.org |
| 137Cs γ-rays | Chromosomal aberrations (G2/M cells) | Not specified | 2.9 (vs 137Cs) | bioone.org |
| Tritiated thymidine | Chromosomal aberrations (G2/M cells) | Not specified | 1.7 (vs 3H) | bioone.org |
Theoretical and Microdosimetric Correlates of this compound RBE
The Relative Biological Effectiveness (RBE) of this compound is a critical parameter in understanding its radiobiological impact. Microdosimetric studies provide insights into the microscopic energy deposition patterns of I-125. These studies indicate that the emission spectrum of I-125 is similar to that of 12-140 keV X-rays, distinguishing it from higher-energy gamma rays like those from Cobalt-60 (60Co) or Cesium-137 (137Cs) nih.gov.
The high RBE of I-125 is largely attributed to the high number of low-energy Auger electrons emitted per decay, which leads to a high ionization density in the immediate vicinity of the decay site nih.gov. This concentrated energy deposition is thought to produce highly complex DNA lesions, potentially overwhelming cellular DNA repair mechanisms nih.gov.
RBE values for I-125, when referenced to 60Co, have been reported to range from 1 to 2.4 nih.gov. Specifically, RBE values of 1.15-1.20 are generally observed at high doses and high dose rates. However, at low doses or low dose rates, higher RBE values, sometimes reaching up to 2, have been noted, which aligns with theoretical and microdosimetric predictions nih.gov. Microdosimetric models, such as the Theory of Dual Radiation Action, can be employed to predict RBE values based on the spatial distribution of energy deposition at microscopic levels nih.gov. For instance, microdosimetric evaluations have predicted an RBE of 2.1 for I-125 relative to 60Co at low doses and/or low dose rates nih.gov.
Furthermore, the subcellular localization of I-125 significantly influences its radiotoxicity. When I-125 is localized in the cell nucleus, particularly when bound to DNA, its Auger electron emissions are highly effective in inducing damage, demonstrating a key role for subcellular distribution in its biological impact researchgate.net.
Table 1: Reported Relative Biological Effectiveness (RBE) Values for this compound
| Reference Radiation | RBE Range | Conditions | Key Finding | Source |
| 60Co gamma rays | 1.0 - 2.4 | Various | Higher RBE at low doses/dose rates consistent with theoretical/microdosimetric data. | nih.gov |
| 60Co gamma rays | 1.41 | Low dose rate | Apoptosis central to killing effects in CL187 cells. | nih.gov |
| 60Co gamma rays | 2.1 | Low doses/dose rates | Microdosimetric-derived RBE. | nih.gov |
| 137Cs gamma rays | 1.2 | Low dose rate (10-76 cGy/hour) | Did not vary with dose rate in C3H/10T1/2 mouse embryo cells. | osti.gov |
| 7Be-chloride (gamma) | 8.4 (for 125IdC) | DNA-bound, intratesticular | Subcellular distribution plays key role in radiotoxicity. | researchgate.net |
Dose Rate Dependence of this compound Radiobiological Outcomes in Research
The dose rate at which radiation is delivered by this compound significantly influences its radiobiological outcomes. This compound brachytherapy is characterized by continuous low-dose-rate (LDR) irradiation frontiersin.org. Research has shown that LDR irradiation from I-125 can induce an "inverse dose rate effect," where, in some cell lines, fewer cells survive when exposed to lower dose rates termedia.pl. This phenomenon is partly attributed to the higher linear energy transfer (LET) of the X-radiation produced by I-125, which contributes to its higher RBE termedia.pl.
Studies investigating the effects of continuous LDR irradiation from I-125 seeds on various cancer cell lines have demonstrated dose- and time-dependent inhibitory effects on cell proliferation e-century.us. For instance, in human adenoid cystic carcinoma (ACC-2) cells, I-125 seeds inhibited proliferation and clone growth, with the inhibition rate increasing with higher radiation doses and longer exposure times e-century.us. Similar findings have been reported in colorectal cancer cells and pancreatic cancer cells, where I-125 LDR irradiation effectively induced apoptosis and G2/M cell cycle arrest nih.govfrontiersin.orgwjgnet.com.
Specifically, a study on CL187 colorectal cancer cells exposed to I-125 seeds at a low dose rate of 2.77 cGy/h showed increased apoptosis rates and G2/M cell cycle arrest in a dose-dependent manner, with peak effects observed at 5 Gy nih.gov. The RBE for I-125 seeds in this context, compared to 60Co gamma rays, was determined to be 1.41, indicating a more effective inhibition nih.gov.
The continuous nature of I-125 LDR irradiation offers advantages over external beam radiation therapy (EBRT) by potentially overcoming issues like tumor repopulation that might occur during EBRT intervals. This is due to its influence on cellular processes such as reoxygenation, cell cycle redistribution, repopulation, and repair frontiersin.org. Furthermore, I-125 LDR irradiation has been observed to cause a more pronounced delay in cellular kinetics, including mitotic index and S phase progression, compared to LDR irradiation from Cesium-137 nih.gov.
Investigating Bystander Effects in this compound Irradiated Cell Models
The bystander effect refers to the biological responses observed in cells that are not directly irradiated but receive signals from neighboring irradiated cells pnas.orgfrontiersin.orgallenpress.comthieme-connect.com. This compound has been extensively studied for its ability to induce these non-targeted effects, both in vitro and in vivo.
A significant body of research demonstrates that I-125, particularly when incorporated into DNA as 5-[125I]iodo-2′-deoxyuridine (125IUdR), can elicit bystander effects bioone.orgpnas.orgallenpress.comthieme-connect.comfrontiersin.orgnih.govsnmjournals.org. In vivo studies involving human LS174T adenocarcinoma cells, where 125IUdR-labeled cells were mixed with unlabeled cells and injected subcutaneously into nude mice, revealed a clear inhibitory effect on the growth of the unlabeled tumor cells pnas.org. This occurred despite the minimal direct radiation dose (<10 cGy) delivered to the unlabeled cells, owing to the subcellular range of I-125's electron emissions bioone.orgpnas.org. This evidence strongly suggests that factors present within or released from the I-125-labeled cells were responsible for generating this inhibitory bystander effect pnas.org.
The nature of the bystander effect induced by I-125 can be inhibitory. For example, 125IdUrd-labeled tumor cells inhibited the growth of unlabeled cells in co-culture experiments bioone.org. The manifestation of radiation-induced bystander effects, including their presence, absence, and specific nature, is influenced by several variables, such as the cell type, the specific radionuclide used, and the radiochemical form, which dictates the molecular location of the radiation emitter nih.gov. This phenotypic dependence was highlighted in a study using human breast cancer cell lines (MCF-7 and MDA-MB-231) treated with 125IdU, where a significant lethal bystander effect was observed in MCF-7 cells but not in MDA-MB-231 cells nih.gov.
Research also indicates that supernatants collected from cultures of cells labeled with I-125 contain factors, such as tissue inhibitors of metalloproteinases (TIMP1 and TIMP2), which may play a role in mediating the observed bystander effects bioone.org. Furthermore, continuous low-dose-rate irradiation from I-125 seeds has been shown to potentiate the killing action of radiation on human lung cancer cells in vitro through bystander mechanisms nih.gov. The implications of bystander effects extend to systemic responses and have been linked to the potential for secondary cancers in patients undergoing radiation treatment nih.gov.
Dosimetric and Microdosimetric Principles in Iodine 125 Research
Computational Dosimetry Models for Iodine-125 (e.g., Medical Internal Radiation Dosimetry (MIRD), Dose-Point-Kernel (DPK), Monte Carlo Simulations)
The calculation of radiation absorbed dose from I-125 relies on several computational models, each with varying levels of complexity and accuracy.
The Medical Internal Radiation Dose (MIRD) formalism is a standardized method for calculating radiation doses from internally administered radiopharmaceuticals. numberanalytics.comosti.gov Developed in the 1960s, the MIRD schema provides a systematic approach by combining the biological distribution and clearance of a radiopharmaceutical with the physical decay properties of the radionuclide to estimate the average absorbed dose to entire organs. osti.govsnmjournals.org The general MIRD equation sums the dose contributions from all source organs to a target organ. snmjournals.org However, the traditional MIRD formalism relies on simplified computational phantoms and assumes a uniform distribution of the radionuclide within source regions, which can be a limitation for the highly localized energy deposition of I-125. numberanalytics.comnih.gov For this reason, more detailed methods are often required, especially for microdosimetry. nih.gov
The Dose-Point-Kernel (DPK) method provides a more refined approach. A DPK is a three-dimensional matrix that describes the distribution of absorbed dose in a medium (like water) around a point source of radiation. mirdsoft.org By convolving the DPK with the activity distribution within a given volume, a more detailed dose distribution can be calculated than with the organ-level MIRD approach. Tabulated DPK data for I-125 in water are available for use in such calculations. mirdsoft.org
Monte Carlo (MC) simulations represent the most advanced and accurate method for I-125 dosimetry. nih.govbiomedpharmajournal.org This computational technique simulates the transport and interaction of individual photons and electrons through matter. nih.govresearchgate.net MC codes, such as MCNP, EGSnrc, and GEANT4, can fully model the complex geometry of I-125 brachytherapy sources, including their constituent materials, as well as the heterogeneous composition of surrounding biological tissues. nih.govnih.govkntu.ac.irnih.gov MC simulations are considered the gold standard for characterizing the dosimetric properties of new I-125 source designs and for investigating the impact of tissue heterogeneities, providing the data often used in simpler models. nih.govbiomedpharmajournal.orgnih.govresearchgate.net
| Dosimetry Model | Principle | Application to this compound | Key Advantage(s) | Limitation(s) |
|---|---|---|---|---|
| Medical Internal Radiation Dosimetry (MIRD) | Calculates mean absorbed dose to entire organs by combining physical decay data with biological kinetics. snmjournals.orgsnmjournals.org | Provides organ-level dose estimates for risk assessment. osti.govnih.gov | Standardized, simple framework. snmjournals.org | Assumes uniform activity distribution; less accurate for localized deposition and heterogeneous tissues. numberanalytics.comnih.gov |
| Dose-Point-Kernel (DPK) | Uses pre-calculated 3D dose distributions around a point source to determine the dose in a volume. mirdsoft.org | Used in treatment planning systems for brachytherapy to calculate dose distributions. | Faster than full MC simulations while providing detailed spatial dose information. | Typically based on a homogeneous water medium, not accounting for tissue heterogeneities. nih.gov |
| Monte Carlo (MC) Simulations | Stochastically models the transport of individual radiation particles through detailed geometric and material models. researchgate.net | Gold standard for calculating dosimetric parameters of I-125 sources, validating other models, and studying effects of source design and tissue heterogeneity. nih.govbiomedpharmajournal.orgresearchgate.net | Highest accuracy; can model complex source geometries and heterogeneous biological environments. nih.govnih.gov | Computationally intensive and time-consuming. nih.gov |
Microdosimetric Characterization of this compound Radiation Fields
Microdosimetry is the study of energy deposition in microscopic volumes, which is particularly relevant for I-125 due to its emission of low-energy electrons.
This compound decays via electron capture to an excited state of Tellurium-125 (B80016) (¹²⁵Te). wikipedia.orgoncologymedicalphysics.com This excited state de-excites primarily through two processes: the emission of a 35.5 keV gamma photon in about 7% of decays, and, more frequently (93% of the time), through internal conversion. wikipedia.org This internal conversion process ejects an electron from an inner atomic shell, initiating a cascade of characteristic X-rays (with energies between 27 and 32 keV) and a significant number of low-energy Auger electrons. wikipedia.orgunmc.edu
The resulting radiation field is dominated by these low-energy photons and electrons. princeton.eduyale.edu The Auger electrons, in particular, have very short ranges in tissue, depositing their energy in extremely small volumes, typically on the scale of cubic nanometers. researchgate.net This leads to a highly localized energy deposition profile, with a sharp drop in absorbed energy density within the first few nanometers of the decay site. researchgate.net This characteristic is crucial, as the biological effectiveness of I-125 is strongly dependent on the proximity of the decay event to sensitive cellular structures like DNA. researchgate.net
| Emission Type | Energy Range | Mean Number per Decay | Significance in Dosimetry |
|---|---|---|---|
| Gamma Photon | 35.5 keV | 0.067 | Contributes to dose at distances further from the source. wikipedia.orgunmc.edu |
| X-rays (K-shell) | 27.2 - 31.7 keV | 1.40 | Major contributor to the absorbed dose in tissue surrounding the source. unmc.edu |
| Internal Conversion & Auger Electrons | ~50 eV - 34 keV | ~21 | Responsible for high, localized energy deposition at the microscopic level (microdosimetry). wikipedia.org |
Data compiled from sources wikipedia.org, unmc.edu, and oncologymedicalphysics.com. The number of photons and electrons can vary slightly depending on the decay data source.
Commercial I-125 brachytherapy sources, often called "seeds," are not pure sources of the isotope but are complex devices whose design significantly impacts the resulting radiation field. These seeds typically consist of I-125 adsorbed onto a carrier, which is then encapsulated. nih.gov
The materials used in the source construction have a profound effect on the emitted photon spectrum and dose distribution due to photoelectric absorption and scattering of the low-energy photons.
Encapsulation: The capsule is commonly made of titanium, which absorbs some of the very low-energy photons, hardening the emitted spectrum. nih.govfda.gov
Radiopaque Marker: A high-Z material, such as a gold alloy, silver, or palladium rod, is included for visualization under X-ray imaging. nih.govkntu.ac.irfda.gov This marker causes significant anisotropic attenuation, meaning the dose rate is not uniform in all directions around the source. nih.govnih.gov
Internal Core: The I-125 can be adsorbed onto silver wires, palladium-plated substrates, or embedded in ceramic or glass tubes. nih.govfda.goveyephysics.com The choice of these materials directly influences the dosimetry. For instance, studies have evaluated how changing the marker composition, such as using a composite of silver and aluminum oxide (Ag+Al2O3), affects the radial dose and anisotropy functions. kntu.ac.ir
The physical geometry of the source, such as the shape of the welds at the ends of the capsule (e.g., planar vs. hemispherical), also contributes to dose anisotropy. nih.gov Consequently, a full dosimetric characterization according to established protocols (like the AAPM TG-43 report) is required for every new source design to ensure accurate clinical use. nih.govresearchgate.netnih.gov
Intratumoral Dosimetry Assessment in Preclinical Models and Heterogeneous Tissues
While the standard for clinical dosimetry calculations is often a homogeneous water phantom, biological tissues are inherently heterogeneous. biomedpharmajournal.orgnih.gov Preclinical studies using physical phantoms and animal models are crucial for understanding the impact of these heterogeneities on I-125 dose distributions.
Physical phantoms have been constructed with tissue-equivalent materials that mimic adipose tissue, bone, breast, and lung to experimentally validate MC calculations. nih.gov Such studies are essential for generating reference data to test the accuracy of dose calculation algorithms in heterogeneous media. nih.gov
Research has consistently shown that the dose distribution from low-energy sources like I-125 is highly sensitive to changes in tissue composition. biomedpharmajournal.org The presence of materials with different densities and atomic compositions, such as bone or air cavities, alters the photon attenuation and scatter patterns compared to water. nih.govnih.gov For example, MC simulations modeling prostate implants have shown that calculations performed assuming a homogeneous water phantom overestimate the mean absorbed dose to the prostate by 3-4% and to the rectum by 2-5% when compared to calculations in a more realistic heterogeneous phantom. nih.gov This overestimation occurs because the actual tissues have different absorption properties than water. biomedpharmajournal.orgnih.gov Similar dosimetric effects are observed in other anatomical sites, such as the eye, where gold alloy plaque backing and silicone seed carriers can reduce the dose by 14% or more compared to a simple water model. nih.gov
Dosimetric studies have also been performed in detailed, species-specific models, such as for the mouse, rat, and human thyroid. nih.gov These studies demonstrate that for I-125, using detailed anatomical models can result in calculated mean absorbed doses that are significantly different—in some cases up to 90% lower—than those predicted by the simplified MIRD formalism. nih.gov
| Study Focus | Model/Method | Key Finding | Source |
|---|---|---|---|
| Prostate Brachytherapy | Monte Carlo Simulation | Dose to prostate and rectum was overestimated by 2-5% in water phantom calculations compared to a heterogeneous model. | nih.gov |
| Eye Plaque Brachytherapy | Monte Carlo Simulation | Gold alloy backing and a silicone insert reduced the dose by ~14% for I-125 at 1 cm compared to a water-only model. | nih.gov |
| General Heterogeneity | Physical Phantom with Tissue-Equivalents | Developed a phantom with adipose, bone, and lung materials to experimentally validate MC calculations in heterogeneous media. | nih.gov |
| Thyroid Dosimetry | Species-Specific Follicle Models (Human) | Calculated absorbed dose for I-125 was up to 90% lower in a detailed follicle model compared to standard MIRD formalism. | nih.gov |
Challenges in Accurate Dosimetry for this compound in Complex Biological Environments
Despite advancements in computational modeling, several challenges remain in achieving accurate dosimetry for I-125 in clinical and research settings.
Tissue Heterogeneity: As highlighted previously, accurately accounting for the varying composition of biological tissues is a primary challenge. biomedpharmajournal.orgnih.gov Standard treatment planning systems often rely on water-based calculations, which can lead to inaccuracies in the delivered dose. biomedpharmajournal.orgnih.gov The presence of high-Z materials (like in bone or prostatic calcifications) or low-density regions (like air or lung) significantly perturbs the dose distribution of low-energy I-125 photons. nih.govnih.gov
Interseed Attenuation: In brachytherapy, multiple seeds are implanted. The radiation from one seed is attenuated and scattered by adjacent seeds, an effect known as interseed attenuation. While this effect can be small for some configurations, it can introduce further uncertainty in dose calculations. nih.govnih.gov
Source Positioning and Migration: The exact positioning and potential migration of seeds post-implantation introduce geometric uncertainties that are difficult to model perfectly in treatment planning. nih.gov
Biological Response Prediction: A significant challenge is the difficulty in accurately predicting the biological response to the calculated radiation dose. accscience.com The high relative biological effectiveness (RBE) of the low-energy radiation from I-125 is known, but translating the physical absorbed dose into a precise clinical outcome remains an area of active research. nih.govosti.gov
Clinical Dosimetry and Calibration: There are practical challenges in performing dosimetric assays at medical facilities. These can include a lack of specialized measuring equipment, personnel with the required expertise, and regulatory issues related to handling and resterilizing sources for quality assurance measurements. nih.gov This can lead to a reliance on manufacturer-stated source strengths without independent verification. nih.gov
Addressing these challenges through improved imaging, more sophisticated calculation algorithms that incorporate tissue heterogeneity, and a better understanding of the radiobiology of low-energy emitters is crucial for optimizing therapies that utilize this compound. accscience.com
Preclinical Research Applications and Model Systems for Iodine 125
In Vitro Cell Line Studies on Iodine-125 Radiotoxicity, Binding Affinity, and Uptake Kinetics
In vitro studies using cultured mammalian cell lines are fundamental for the initial screening and characterization of ¹²⁵I-labeled molecules. These models allow for controlled investigations into the mechanisms of action at the cellular level.
The radiotoxicity of ¹²⁵I is profoundly influenced by its subcellular localization. Due to its decay via electron capture and the subsequent emission of a cascade of low-energy Auger electrons, its biological effects are most pronounced when the radionuclide is in close proximity to critical cellular structures, particularly DNA. Studies have demonstrated that the lethality of Auger electron emitters is highly dependent on their distribution within the cell.
Research using the V79 Chinese hamster cell line showed that ¹²⁵I incorporated into DNA as 5-iodo-2'-deoxyuridine (¹²⁵IUdR) was significantly more effective at cell killing than Iodine-131 and Tritium. The mean radioactivity required to achieve 37% cell survival was substantially lower for ¹²⁵I compared to the other radionuclides, highlighting its high radiotoxicity when bound to the genome. Similarly, studies in human fibrosarcoma HT-1080 cells found that the radiotoxicity of DNA-incorporated ¹²⁵I-deoxyuridine was nearly three orders of magnitude greater than that of ¹²⁵I-labeled oligodeoxyribonucleotides that were localized in the nucleus but not incorporated into the DNA. This confirms that the primary determinant of radiotoxicity for Auger emitters is the radiation dose delivered specifically to the nuclear DNA, not just to the nucleus or the cell in general.
Binding affinity and uptake kinetics are also critical parameters evaluated in vitro. Competition-binding assays are used to determine the relative affinities of ¹²⁵I-labeled ligands for their cellular targets. For example, the binding properties of [¹²⁵I]TZ66127, a potential radioligand for the TRPC5 ion channel, were examined using HEK293 cells stably expressing human TRPC5. Such studies help in screening compounds and understanding their interaction with specific receptors or cellular components.
Table 1: Summary of In Vitro Studies with this compound| Cell Line | ¹²⁵I-Labeled Compound | Focus of Study | Key Finding | Reference |
|---|---|---|---|---|
| V79 Chinese Hamster | ¹²⁵I-deoxyuridine (¹²⁵IUdR) | Radiotoxicity, Cell Survival | ¹²⁵I incorporated into DNA is significantly more effective at cell killing and inducing chromosome aberrations than ¹³¹I or ³H. | |
| HT-1080 Human Fibrosarcoma | ¹²⁵I-oligodeoxyribonucleotides (¹²⁵I-ODN) vs. ¹²⁵I-deoxyuridine (¹²⁵I-UdR) | Radiotoxicity, Subcellular Localization | DNA-incorporated ¹²⁵I-UdR is almost 1000 times more radiotoxic than nuclear-localized but unbound ¹²⁵I-ODN. | |
| U87MG Human Glioma | ¹²⁵I-cMBP-click-cRGDyk | Binding Affinity | The compound demonstrated specific binding affinity for both integrin αvβ3 and c-Met receptors expressed on the cells. | |
| HEK293-hTRPC5 | [¹²⁵I]TZ66127 | Binding Affinity, Uptake | Demonstrated specific binding to TRPC5-expressing cells, which could be blocked by other TRPC5 inhibitors. |
Development and Characterization of In Vivo Animal Models for this compound Research
In vivo animal models are indispensable for evaluating the performance of ¹²⁵I-labeled compounds in a complex biological system, bridging the gap between cell culture studies and clinical application.
Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient animals (typically mice), are a cornerstone of preclinical oncology research. These models are widely used to assess the tumor-targeting efficacy of novel ¹²⁵I-labeled therapeutics.
For instance, a study utilized athymic mice bearing CEA-producing human tumor (MKN45) xenografts to evaluate an ¹²⁵I-labeled anti-CEA monoclonal antibody conjugated with Interleukin-2 (¹²⁵I-ZCE025/IL-2). The results showed that the immunoconjugate significantly enhanced the uptake of ¹²⁵I in the tumor compared to the radiolabeled antibody alone. Another study employed a U87MG glioma xenograft model to test a dual-receptor targeting peptide, ¹²⁵I-cMBP-click-cRGDyk, demonstrating its ability to visualize tumors via SPECT/CT imaging. Xenograft models have also been used to investigate the efficacy of ¹²⁵I brachytherapy seeds in suppressing tumor growth, as demonstrated in a mouse model of non-small cell lung cancer using H1299 xenografts.
Table 2: Examples of Xenograft Models in this compound Research| Animal Model | Tumor Cell Line | Type of Cancer | ¹²⁵I Application | Research Goal | Reference |
|---|---|---|---|---|---|
| Athymic Nude Mice | MKN45 | Human Gastric Carcinoma (CEA-producing) | ¹²⁵I-labeled MoAb/IL-2 Conjugate | Evaluate enhanced tumor-specific delivery of ¹²⁵I. | |
| Nude Mice | H1299 | Non-Small Cell Lung Cancer | ¹²⁵I Seed Brachytherapy | Investigate therapeutic efficacy and impact on bone metabolism. | |
| Xenograft Mice | U87MG | Human Glioma | ¹²⁵I-cMBP-click-cRGDyk Peptide | Assess tumor imaging potential and receptor-binding specificity. |
Murine models are crucial for detailed investigations into the radiobiological effects and microdosimetry of ¹²⁵I. These studies help to understand the relationship between the microscopic distribution of the radionuclide and the resulting biological damage.
The mouse testis has been used as an experimental model to investigate the radiotoxicity of various radioiodinated compounds. This system is sensitive to radiation and allows for the quantification of cell survival (sperm heads) as a measure of biological damage. Such studies have shown that the relative biological effectiveness (RBE) of ¹²⁵I is highly dependent on its subcellular localization, with DNA-bound ¹²⁵I exhibiting RBE values comparable to high-LET alpha particles. Other murine models involve subcutaneous tumors to study the effects of localized radiation. A recent study developed a plesiotherapy protocol using ¹²⁵I seeds placed externally on subcutaneous MDA-MB-231 (triple-negative breast cancer) and MCA-205 (fibrosarcoma) tumors in mice. This model allowed for the investigation of tumor growth delay following a single radiation dose, demonstrating a cost-effective way to advance radiobiology research.
Biodistribution and Pharmacokinetic Studies of this compound Labeled Compounds in Preclinical Settings
Biodistribution and pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of ¹²⁵I-labeled compounds. These studies track the compound's journey through the body over time, quantifying its concentration in various organs and tumors. The relatively long half-life of ¹²⁵I (approximately 59.4 days) makes it well-suited for studies that require tracking over several days.
In preclinical settings, animals are administered the ¹²⁵I-labeled compound, and at various time points, tissues and organs are harvested to measure radioactivity. The data are often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
For example, the biodistribution of the ¹²⁵I-ZCE025/IL-2 conjugate in mice with MKN45 xenografts showed a tumor uptake that was 4.1 times higher than the antibody alone at 5 days post-injection, with no corresponding increase in healthy organs. Similarly, biodistribution studies of the ¹²⁵I-cMBP-click-cRGDyk peptide in a U87MG xenograft model quantified the uptake in the tumor, blood, liver, and muscle, allowing for the calculation of tumor-to-background ratios that are critical for imaging applications. These studies are vital for determining if a radiopharmaceutical selectively accumulates in the target tissue while clearing efficiently from non-target tissues.
Table 3: Biodistribution Data for ¹²⁵I-cMBP-click-cRGDyk in U87MG Xenograft Model| Organ | 30 min (%ID/g) | 1 hr (%ID/g) | 4 hr (%ID/g) |
|---|---|---|---|
| Blood | 0.89 ± 0.22 | 0.58 ± 0.11 | 0.31 ± 0.05 |
| Tumor | 5.34 ± 0.49 | 4.60 ± 2.08 | 3.13 ± 0.27 |
| Liver | 0.66 ± 0.12 | 0.59 ± 0.13 | 0.46 ± 0.04 |
| Kidney | 40.67 ± 4.67 | 22.18 ± 3.42 | 15.83 ± 1.56 |
| Muscle | 0.41 ± 0.12 | 0.34 ± 0.08 | 0.28 ± 0.04 |
Establishment of Standardized Preclinical Research Protocols for this compound Applications
While specific protocols vary depending on the compound and research question, the establishment of standardized procedures is vital for ensuring the reproducibility and comparability of preclinical data for ¹²⁵I applications. Regulatory bodies and international organizations provide guidance on the essential elements of preclinical evaluation for radiopharmaceuticals.
A standardized preclinical protocol generally includes several key stages:
In Vitro Assessment: The initial phase involves characterizing the radiolabeled compound's stability and affinity. For radiosensitizers or targeted therapies, clonogenic cell survival assays are considered the "gold standard" to formally assess efficacy in vitro.
In Vivo Pharmacokinetics and Biodistribution: These studies are performed in relevant animal models to determine the compound's ADME profile. This is crucial for confirming that the agent reaches the target tissue at a sufficient concentration.
Target Modulation and Efficacy Studies: For targeted agents, it is important to demonstrate that the drug engages with its intended molecular target within the tumor tissue. Therapeutic efficacy studies, often using xenograft models, measure outcomes like tumor growth delay to evaluate the agent's potential.
Dosimetry Estimates: Data from biodistribution studies are used to estimate the radiation doses that would be delivered to different organs in a clinical setting.
Molecular Imaging Research with Iodine 125
Single Photon Emission Computed Tomography (SPECT) and Hybrid Imaging (SPECT/CT) in Preclinical Research
Iodine-125 is extensively employed in preclinical Single Photon Emission Computed Tomography (SPECT) and hybrid SPECT/Computed Tomography (SPECT/CT) imaging due to its favorable physical properties, including a half-life of approximately 60.14 days and characteristic X-ray and gamma-ray emissions primarily in the 27-35 keV range dovepress.comijrr.comnordion.comwikipedia.org. These low-energy emissions allow for precise, localized imaging in small animal models, providing high sensitivity and strong anti-interference capabilities to accurately reflect the real-time, two- or three-dimensional distribution of radionuclide-labeled compounds in vivo dovepress.comresearchgate.net.
Preclinical SPECT/CT imaging with I-125 has been demonstrated in various studies, including the visualization of radiolabeled nanocarriers (NCs) and protein carriers in different organs and tissues of mice after administration dovepress.comresearchgate.net. For instance, research has utilized I-125 labeled upconversion nanoparticles and gold nanoparticle probes for in vivo SPECT/CT imaging to investigate their biodistribution and tumor targeting dovepress.comresearchgate.net. Despite its utility, imaging I-125 presents specific challenges due to its low energy emissions, necessitating careful system characterization and the implementation of compensation techniques for attenuation and scatter effects to ensure quantitative output tennessee.eduscirp.org. Studies have also explored the use of I-125 labeled ligands, such as I-125-PSMA-7, in preclinical prostate cancer research to evaluate tumor uptake and biodistribution via SPECT imaging, showing clear delineation of tumors and kidneys mdpi.comresearchgate.net.
This compound for In Vivo Image Tracing and Biodistribution of Nanocarriers and Biomolecules
This compound serves as an effective imaging probe for tracing the in vivo distribution and biodistribution of various nanocarriers and biomolecules dovepress.comresearchgate.net. Its radiolabeling efficiency is a crucial factor, with studies demonstrating high labeling efficiencies, such as greater than 80% for silver nanoparticles and for a new small molecule compound (HN) designed as a linker for nanocarriers dovepress.comnih.govnih.govrsc.org. This efficiency ensures sufficient specific activity for biodistribution studies.
Research findings illustrate the utility of I-125 in tracking diverse systems:
Nanocarriers: Studies have used I-125 to label nanocarriers like cellulose (B213188) nanofibers, metal oxide nanocarriers, and graphene oxide, observing their biological distribution in different organs and tissues using SPECT/CT imaging dovepress.comresearchgate.net. Silver nanoparticles radiolabeled with I-125 have shown predominant accumulation in the spleen (41.5% injected dose per gram, %ID/g) and liver (24.5%ID/g) at 24 hours post-injection, with relatively low uptake in lungs (3.8%ID/g) and bone (1.5%ID/g) nih.gov. This extensive uptake in reticuloendothelial system (RES) tissues highlights the importance of further investigation into nanoparticle-tissue interactions nih.gov.
Polymeric Nanocarriers: PEGylated polyvinyl phenol (B47542) (PVPh) nanocarriers core-labeled with I-125 via Flash NanoPrecipitation (FNP) have exhibited high radiochemical yields (>90%) and purity (>99%) nih.govrsc.org. These nanocarriers demonstrated low thyroid radioactivity, indicating minimal radiolabel leaching in vivo, and showed relatively long circulation half-lives (t1/2α = 2.9 h, t1/2β = 34.9 h) with gradual RES clearance, retaining 31% of the injected dose in blood at 24 hours post-injection nih.govrsc.org. This makes them promising platforms for molecular imaging.
The following table summarizes biodistribution data for I-125 labeled silver nanoparticles:
| Organ/Tissue | Accumulation (%ID/g at 24h) |
| Spleen | 41.5 |
| Liver | 24.5 |
| Lungs | 3.8 |
| Bone | 1.5 |
| Blood | 0.18 |
| Data derived from studies on I-125 labeled silver nanoparticles nih.gov. |
Advanced Imaging System Optimization for Low-Energy this compound Emissions (e.g., Micro-Pinhole Collimation, Nuclear Microscopy)
The low-energy X-ray and gamma-ray emissions of this compound (27-35 keV) pose specific challenges for imaging system design, requiring optimization to achieve high spatial resolution and sensitivity tennessee.eduscirp.orgoncologymedicalphysics.com. Significant advancements have been made in this area through specialized collimation and detector technologies.
Micro-Pinhole Collimation: Resolution improvements for I-125 imaging are achieved by combining dense, shaped micro-pinhole apertures with I-125 researchgate.netscirp.orgnih.gov. This approach has enabled the construction of compact gamma cameras capable of in vivo radionuclide imaging in small animals at much higher spatial resolutions, reaching as high as 200 micrometers in mouse thyroid images researchgate.netscirp.orgnih.gov. The detectability of I-125 seeds can be further enhanced by using larger pinhole collimators (e.g., 1 mm in diameter), although this may impact sensitivity nih.gov.
Nuclear Microscopy: The concept of "in vivo nuclear microscopy" is realized through these advanced systems, allowing for unprecedented detail in tracking radiolabeled molecules within living organisms researchgate.netscirp.orgnih.gov.
Detector Technologies:
Photon-counting CCDs: Charge-coupled devices (CCDs) coupled to scintillation crystals, such as 1000 µm thick columnar CsI(Tl) crystals, have achieved intrinsic spatial resolutions of 44 µm for I-125 imaging capes.gov.br. These systems can also separate the I-125 signal from background noise in the energy spectrum capes.gov.br.
I-EMCCD Detectors: Improved Electron Multiplying CCD (I-EMCCD) detectors offer excellent intrinsic resolution (30–60 µm at 30 keV) and signal-to-noise ratio over a large active area, enabling the construction of practical imaging systems with fewer detectors nih.gov.
Cadmium Telluride (CdTe) Semiconductor Detectors: High-performance CdTe semiconductor detectors, combined with 3D-printed tungsten collimators, are ideal for multi-isotope imaging due to their superior energy resolution (e.g., 2.5% FWHM at 122 keV) imagine-x.jp. This high energy resolution is crucial for precisely determining photon energies and separating signal components from scattered gamma-rays and fluorescent X-rays, leading to highly quantitative images suitable for applications like image-based dosimetry imagine-x.jp.
System Optimization: Beyond hardware, optimizing energy windows for data acquisition and developing advanced reconstruction algorithms that correct for attenuation and scatter effects are critical for quantitative I-125 imaging tennessee.edu. Studies have shown that compensating for attenuation and scatter can significantly improve quantitative values in I-125 imaging, with some regions showing over 25% attenuation and approximately 30% improvement with corrections applied tennessee.edu.
Limitations of this compound for Imaging Modalities and Comparative Studies with Other Radioisotopes (e.g., I-123, Tc-99m)
While this compound offers distinct advantages, its low-energy emissions (27-35 keV) present inherent limitations for imaging modalities, particularly concerning tissue penetration and the need for specialized equipment and correction algorithms tennessee.eduscirp.orgoncologymedicalphysics.com. The low energy can limit imaging depth and necessitate careful management of attenuation and scatter effects, which can significantly impact quantitative accuracy tennessee.edu.
Comparative Studies with Other Radioisotopes:
Iodine-123 (I-123):
Advantages of I-123: I-123 has a shorter half-life (13.2232 hours) and emits gamma radiation with a predominant energy of 159 keV wikipedia.orgwikipedia.org. This higher energy allows for better tissue penetration, making I-123 generally preferred for thyroid scanning and other in vivo diagnostic procedures where deeper penetration is required wikipedia.org.
Advantages of I-125: I-125's longer half-life (59.392 days) is advantageous for studies that span several days, and its low-energy photon emission makes it a preferred isotope for tagging antibodies in radioimmunoassay (RIA) and other gamma-counting procedures involving proteins outside the body wikipedia.orgbiotrend.com.
Technetium-99m (Tc-99m):
Advantages of Tc-99m: Tc-99m is the most commonly used medical radioisotope, with a short half-life of 6 hours and a gamma-ray emission photopeak of 140.5 keV nih.govworldwidejournals.com. Its short half-life and rapid excretion limit toxic effects and provide sufficient time for diagnostic imaging while minimizing patient radiation exposure nih.gov. Tc-99m is widely used for various clinical imaging applications, including bone scintigraphy and renal imaging wikipedia.orgwikipedia.org.
Advantages of I-125: For specific applications like glomerular filtration rate (GFR) measurement, I-125 iothalamate is considered due to its low-energy gamma radiation (27-35 keV), which reduces radiation exposure to patients and medical personnel compared to Tc-99m openmedscience.com. However, Tc-99m offers real-time visual guidance with a portable gamma camera, which is not as readily available for I-125 in certain contexts worldwidejournals.com.
Multi-Isotope Imaging: Advanced imaging systems are being developed to facilitate multi-isotope imaging, particularly for radioisotopes with closely spaced emission lines, such as Tc-99m (140 keV) and I-123 (159 keV), leveraging high energy resolution detectors imagine-x.jp.
The choice between I-125, I-123, and Tc-99m depends on the specific research or diagnostic application, considering factors such as desired imaging duration, required tissue penetration, and the nature of the labeled molecule.
Applications in Radioimmunoassay Research and Diagnostic Probe Development
This compound is a cornerstone in radioimmunoassay (RIA) research and the development of diagnostic probes, primarily due to its suitable half-life and low-energy photon emissions that are easily detectable by gamma counters ijrr.comnordion.comwikipedia.orgbiotrend.compatsnap.comsnmjournals.org.
Radioimmunoassay (RIA) Research: I-125 is widely used in RIA, an in vitro technique for measuring substances in body fluids at very low concentrations (e.g., below 10 pg/ml), such as hormones, enzymes, and vitamins ijrr.com. The technique relies on labeling an antigen with I-125 and allowing it to bind with its corresponding antibody ijrr.compatsnap.com. By measuring the radioactivity of the labeled antigen-antibody complex, the concentration of the substance of interest can be determined with high sensitivity and specificity ijrr.compatsnap.com. The 60-day half-life of I-125, compared to the shorter half-life of I-131 (8 days), significantly contributed to the rapid expansion of RIA applications snmjournals.org. I-125 is a preferred isotope for tagging antibodies and proteins in various gamma-counting procedures wikipedia.orgbiotrend.com.
Examples of I-125 labeled compounds and kits used in RIA include:
Digoxin nih.gov
Insulin biotrend.com
Cyclic AMP and cyclic GMP biotrend.com
Human FT3 and FT4 biotrend.com
Rat Thyroid Stimulating Hormone (TSH) biotrend.com
Erythropoetin biotrend.com
Streptavidin biotrend.com
Neurotensin biotrend.com
Diagnostic Probe Development: I-125 is also crucial in the development of various diagnostic probes:
Glomerular Filtration Rate (GFR) Measurement: I-125 iothalamate is a radiolabeled contrast agent used as a radiotracer in renal function tests for measuring GFR wikipedia.orgopenmedscience.com. Its high affinity for plasma proteins, mainly albumin, ensures it remains within the vascular compartment, enabling accurate GFR measurement openmedscience.com.
Adrenal Cortex Imaging: When the iodine atom is a radioactive isotope like I-125, iodocholesterol (B1628986) (19-iodocholesterol) is used as an adrenal cortex radiotracer for diagnosing conditions such as Cushing's syndrome, hyperaldosteronism, and pheochromocytoma wikipedia.org.
Molecular Biology Research: I-125 plays a role in studying protein and nucleic acid interactions in molecular biology, where proteins or nucleic acids can be labeled with I-125 to track their interactions wikipedia.orgpatsnap.com. For instance, in plant immunity research, I-125 is used as a radiolabel to track ligands and determine their binding to plant pattern recognition receptors (PRRs) wikipedia.org.
Targeted Radionuclide Therapy Research Employing Iodine 125
Mechanism-Based Research in Interstitial Brachytherapy with Iodine-125 Seeds
Interstitial brachytherapy with I-125 seeds involves the permanent implantation of small, sealed radioactive sources directly into a tumor. This technique allows for a high dose of radiation to be delivered to the cancerous tissue while minimizing exposure to surrounding healthy tissues. frontiersin.org Current research is focused on understanding and optimizing the radiobiological effects and improving the precision of seed implantation.
A central theme in I-125 brachytherapy research is maximizing its therapeutic effect by understanding its radiobiological characteristics. The decay of I-125 releases a cascade of low-energy Auger electrons, which have a very short range (nanometers to micrometers). openmedscience.comnih.gov This property results in a high linear energy transfer (LET), meaning the energy is deposited in a very small area, leading to dense ionization and complex DNA damage that is difficult for cancer cells to repair. nih.govnih.gov The therapeutic efficacy is therefore highly dependent on the proximity of the I-125 decay to the cell's nucleus. openmedscience.comresearchgate.net
Experimental models are crucial for quantifying these effects. In studies using mammalian cell cultures and animal models, researchers investigate how different seed activities and dose rates influence tumor regression and cell survival.
Radiobiological Effectiveness (RBE): The RBE compares the biological effect of one type of radiation to another. For I-125, the RBE is often studied relative to higher-energy gamma rays (like from Cobalt-60 or Cesium-137) or X-rays. Research has shown that due to its high LET, I-125 has a greater biological impact per unit of absorbed dose. nih.gov Studies have reported RBE values for I-125 in the range of 3 to 4 for endpoints like cell survival and DNA double-strand break induction when the radionuclide is targeted directly to the DNA. nih.gov When attached to a DNA intercalator, the RBE of I-125 has been measured at approximately 4.5 compared to external X-rays. nih.gov
Tumor Control Probability (TCP): Preclinical studies in animal models, such as mice with implanted human tumors, are used to assess the ability of I-125 seeds to control or eliminate tumors. For instance, in a stereotactic brachytherapy mouse model for glioblastoma, implantation of a 2 mCi I-125 seed resulted in only 18% of mice dying from tumor progression within 13 weeks, compared to 90% in the untreated group within 6 weeks. These models allow researchers to correlate radiation dose distribution with the probability of achieving local tumor control.
Localized Dose Delivery: The rapid dose fall-off is a key advantage of I-125 seeds. frontiersin.org Research in experimental models focuses on measuring the precise dose distribution within the tumor and surrounding tissues to validate treatment planning systems and optimize seed placement for maximal tumor coverage and minimal normal tissue toxicity.
To enhance the precision and efficacy of I-125 seed brachytherapy, significant research has been directed toward developing advanced implantation technologies. These innovations aim to improve the accuracy of seed placement, conforming the radiation dose more precisely to the tumor's shape and sparing adjacent critical structures. frontiersin.org
Three-Dimensional (3D) Printed Templates: A major advancement in brachytherapy research is the use of personalized 3D-printed templates. frontiersin.org These templates are created based on patient-specific imaging (like CT scans) and preoperative treatment plans. frontiersin.org They serve as a physical guide, with pre-planned trajectories for needle insertion, ensuring that the radioactive seeds are implanted at the precise locations and angles determined by the treatment planning system. Research has demonstrated that 3D-printed templates significantly improve the accuracy of seed implantation compared to conventional techniques. frontiersin.org
Robot-Assisted Systems: Robotic systems represent another frontier in improving brachytherapy precision. These systems can consist of planning, navigation, and implantation modules. Research using phantom models and animal models has validated the high accuracy of robotic-assisted seed implantation. For example, one experimental validation in phantom models showed mean errors between planned and actual seed positions of less than 1.2 mm in all directions. nih.gov
This compound Loaded Stents: For malignancies in luminal organs such as the esophagus or biliary tract, research has focused on developing self-expandable metallic stents (SEMSs) loaded with I-125 seeds. frontiersin.org This approach combines the palliative effect of stenting (relieving obstruction) with the therapeutic effect of localized radiation. Preclinical studies in animal models have been conducted to establish the feasibility and safety of these radioactive stents, paving the way for clinical trials. frontiersin.org
Research on this compound Labeled Targeted Radiopharmaceuticals for Systemic Therapy
Beyond its use in sealed-source brachytherapy, I-125 is a valuable radionuclide for developing targeted radiopharmaceuticals. In this approach, the I-125 atom is attached to a targeting molecule that selectively binds to cancer cells after systemic administration, delivering a cytotoxic dose of radiation directly to the tumor. The short range of I-125's Auger electrons makes it particularly suitable for this application, as it can induce lethal damage to the cell's DNA with minimal impact on neighboring healthy cells. openmedscience.comnih.gov
The success of targeted radionuclide therapy depends on the specificity and efficiency of the targeting vehicle. Researchers are actively developing various molecules to deliver I-125 to tumors.
Antibodies, Peptides, and Small Molecules: These molecules are designed to recognize and bind to specific antigens or receptors that are overexpressed on the surface of cancer cells. openmedscience.com Peptides and small molecules, due to their smaller size, may offer advantages in tumor penetration. openmedscience.com
PSMA Ligands: A prominent area of research involves ligands that target the prostate-specific membrane antigen (PSMA), a protein highly expressed on prostate cancer cells. mdpi.com Several small-molecule PSMA inhibitors have been labeled with I-125 and evaluated in preclinical models. For example, studies on [¹²⁵I]I-DCIBzL have shown perinuclear localization in PSMA-positive cells, which is advantageous for Auger electron therapy. mdpi.com Research on another compound, [¹²⁵I]23b, demonstrated a promising biodistribution profile with good tumor retention and faster clearance from non-target organs compared to other ligands.
Nanoparticles: Ultrasmall gold nanoparticles are also being investigated as carriers for I-125. Research has shown that I-125 labeled gold nanoparticles can accumulate in the cell nucleus, leading to high tumor-killing efficiency in vitro.
The high toxicity of Auger electrons is realized only when the decay occurs in extremely close proximity to the DNA. openmedscience.commdpi.com This has driven research into using DNA-intercalating agents or DNA groove binders as vehicles for I-125. These molecules are designed to position the radionuclide directly within or adjacent to the cell's genetic material, maximizing DNA damage.
Research in this area involves synthesizing and evaluating I-125 labeled versions of known DNA-binding molecules.
Hoechst Dyes: The DNA minor-groove binder Hoechst 33258 has been labeled with radioiodine to study its potential for targeting DNA. nih.govresearchgate.net
Proflavine Derivatives: In one study, an I-125 labeled DNA intercalator, 3-acetamido-5-iodoproflavine (B47615) (AIP), was synthesized. nih.gov Cellular uptake studies confirmed that the compound localized within the nucleus of mammalian cells. The subsequent radiotoxicity experiments showed a high RBE of ~4.5, underscoring the enhanced cell-killing effect when the Auger emitter is positioned directly on the DNA. nih.gov
DNA Triplex-Forming Oligonucleotides (TFOs): Another advanced strategy involves using TFOs, which are short strands of DNA designed to bind to a specific sequence in the major groove of duplex DNA. A study comparing I-125-labeled TFOs to those labeled with the beta-emitter Phosphorus-32 demonstrated the profound superiority of the Auger emitter. nih.gov The I-125-TFOs caused a significant decrease in cell survival and a marked increase in DNA double-strand breaks, whereas the P-32-TFOs had little effect at comparable doses. nih.gov This highlights that the high ionization density from I-125's Auger electrons creates complex, difficult-to-repair DNA lesions. nih.gov
Combination Therapies with this compound in Preclinical Oncology Research
To improve therapeutic outcomes, researchers are exploring the combination of I-125 radiotherapy with other treatment modalities. The continuous low-dose-rate radiation from I-125 seeds can modulate the tumor microenvironment and potentially synergize with systemic therapies.
Combination with Chemotherapy: Preclinical and clinical research has investigated combining I-125 brachytherapy with chemotherapy. For locally recurrent non-small cell lung cancer (NSCLC), one study found that the combination of I-125 seed implantation with docetaxel (B913) and cisplatin (B142131) chemotherapy resulted in a longer median progression-free survival (8 months) compared to chemotherapy alone (5.5 months). nih.gov
Combination with Immunotherapy: There is growing interest in combining I-125 brachytherapy with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies (e.g., Pembrolizumab). nih.govtermedia.pl The rationale is that radiation can induce immunogenic cell death, releasing tumor antigens and promoting an anti-tumor immune response that can be amplified by ICIs. Preclinical studies have shown that combining brachytherapy with immunotherapy can reduce distant metastases, demonstrating a systemic (abscopal) effect. nih.gov While research is still emerging, case reports suggest that this combination is a promising strategy for advanced cancers like NSCLC. nih.govfrontiersin.orgresearchgate.net
Combination with Molecularly Targeted Agents: The potential for combining I-125 with molecularly targeted therapies is also an active area of research. frontiersin.org The goal is to simultaneously attack cancer cells through different mechanisms, such as localized radiation and the inhibition of specific signaling pathways crucial for tumor growth and survival.
Synergistic Effects with Chemotherapeutic Agents
Research into the combination of this compound (I-125) brachytherapy with systemic chemotherapy has demonstrated synergistic effects in treating various malignancies. This approach leverages the localized, high-dose radiation from I-125 seeds to reduce the primary tumor burden, which may, in turn, enhance the efficacy of chemotherapeutic agents on residual or metastatic disease. nih.gov The continuous low-dose radiation from I-125 can also induce reoxygenation and increased blood flow in hypoxic tumor areas, potentially rendering the remaining cancer cells more susceptible to chemotherapy. nih.govnih.gov
Studies on recurrent or metastatic head and neck squamous cell carcinoma (HNSCC) have also reported positive outcomes. dovepress.com A study involving patients who had previously received external beam radiotherapy found that combining I-125 brachytherapy with chemotherapy led to a median OS of 51 months versus 28 months for the chemotherapy-only group. dovepress.com The median PFS was 10 months in the combination group compared to 6 months in the control group. dovepress.com These findings suggest that the addition of localized I-125 therapy can significantly improve treatment efficacy. dovepress.comamegroups.org
Table 1: Research Findings on I-125 Combined with Chemotherapy
| Cancer Type | Study Focus | Combination Therapy | Key Findings |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Synchronous Extracranial Oligometastatic | I-125 Seeds + Systemic Chemotherapy | Median PFS: 11.6 months (vs. 6.3 for chemo alone); Median OS: 17.6 months (vs. 11.2 for chemo alone). nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Locally Recurrent Stage III | I-125 Brachytherapy + Docetaxel/Cisplatin | Median PFS: 8 months (vs. 5.5 for chemo alone); Median Local Control: 10 months (vs. 6.2 for chemo alone). nih.gov |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Recurrent or Metastatic | I-125 Brachytherapy + Chemotherapy | Median OS: 51 months (vs. 28 for chemo alone); Median PFS: 10 months (vs. 6 for chemo alone). dovepress.com |
Integration with Immunotherapy and Exploration of Radio-Immunological Responses
The integration of this compound brachytherapy with immunotherapy, particularly immune checkpoint inhibitors like anti-PD-1 therapy, is an emerging area of research. nih.govbmj.com The rationale for this combination is that the localized radiation from I-125 may stimulate an anti-tumor immune response, which can be amplified by immunotherapy. semanticscholar.org Continuous low-dose radiation can induce immunogenic cell death, releasing tumor antigens and promoting the infiltration of T-cells into the tumor microenvironment.
In a mouse model of Lewis lung cancer, I-125 particle implantation was found to increase the expression of PD-L1 on tumor cells over time. semanticscholar.org While I-125 treatment alone did not produce an abscopal effect (a phenomenon where local treatment shrinks distant tumors), the combination of I-125 with an anti-PD-1 antibody significantly inhibited the growth of both the primary, irradiated tumor and a secondary, non-irradiated tumor. semanticscholar.org This suggests that the checkpoint blockade therapy may overcome the T-cell exhaustion induced by radiation, unleashing a systemic anti-tumor immune response. semanticscholar.org
Clinical data, though limited, supports this synergistic approach. Studies are exploring the combination of I-125 seed implantation with chemotherapy and immunotherapy for advanced NSCLC. nih.govbmj.comtermedia.pl This trimodal approach aims to enhance tumor control by addressing local disease with brachytherapy and systemic disease with chemo-immunotherapy. bmj.com Case reports have also indicated that I-125 radioactive particle implantation can be effective in treating hyperprogressive disease, a rare but rapid acceleration of tumor growth that can occur following immunotherapy. nih.gov
The unique properties of I-125 brachytherapy, such as its high conformality and limited radiation exposure to surrounding healthy tissues, may offer advantages over external beam radiotherapy when combined with immunotherapy. semanticscholar.orgtermedia.pl By sparing normal tissues, brachytherapy may avoid depleting radiosensitive immune cells in the periphery, thereby preserving the patient's capacity for a robust immunological response. semanticscholar.org
Tissue-Specific Research Applications
This compound has been investigated as a therapeutic agent in a wide range of solid tumors due to its physical characteristics, which allow for the delivery of a highly localized radiation dose. nih.gov
Prostate Cancer : Low-dose-rate (LDR) brachytherapy with permanent I-125 seed implantation is a well-established treatment for localized prostate cancer. frontiersin.orgnih.govmdpi.com It is considered a highly conformal form of radiation delivery, allowing for effective dose escalation with acceptable toxicity. nih.gov Numerous studies have demonstrated excellent long-term biochemical control and survival rates for patients with low- and intermediate-risk disease. frontiersin.orgnih.gov For instance, one large cohort study reported a 10-year metastasis-free survival rate of 94%. nih.gov Research continues to refine techniques for seed implantation to optimize dosimetry and clinical outcomes. nih.gov
Lung Cancer : I-125 brachytherapy is used for various stages of lung cancer, often for inoperable tumors or as an adjunct to other treatments. frontiersin.orgplos.org CT-guided seed implantation allows for precise targeting of lung nodules, delivering a high radiation dose while minimizing damage to surrounding healthy lung tissue. amegroups.orgplos.org It has been investigated in combination with chemotherapy and immunotherapy for advanced or recurrent NSCLC, showing potential to improve local control and survival. nih.govnih.govnih.gov The gradual energy release from I-125 seeds provides continuous, prolonged irradiation to the tumor. plos.org
Ocular Melanoma : Episcleral plaque brachytherapy with I-125 is the gold standard, eye-preserving treatment for medium-sized uveal (choroidal) melanomas. nih.govwikipedia.orgmdpi.com The Collaborative Ocular Melanoma Study (COMS), a major prospective randomized trial, established that I-125 brachytherapy offered mortality rates equivalent to enucleation (eye removal). nih.govjohnshopkins.edu The radioactive seeds are placed in a gold plaque, which is temporarily sutured to the outside of the eye over the tumor base, shielding the rest of the eye from radiation. nih.goveyecancer.com
Neuroblastoma Metastases : this compound has been combined with metaiodobenzylguanidine (MIBG) to create I-125-MIBG, a targeted radiopharmaceutical for treating neuroblastoma. nih.govsnmjournals.org MIBG is a compound that is selectively taken up by neuroblastoma cells. By labeling it with I-125, radiation can be delivered specifically to tumors, including small metastases. nih.gov Preliminary studies in children with Stage III neuroblastoma showed that I-125-MIBG could be administered at doses sufficient to deliver significant whole-body radiation before toxicity becomes a limiting factor. nih.gov
Salivary Gland Malignancies : For inoperable or recurrent malignant salivary gland tumors, I-125 permanent brachytherapy is being investigated as an alternative to intensity-modulated radiation therapy (IMRT). researchgate.netnih.gov Because many salivary gland malignancies are slow-growing, the long half-life of I-125 is considered suitable for their treatment. nih.gov The technique allows for a high radiation dose to be delivered to the tumor while sparing sensitive adjacent structures in the head and neck region. researchgate.netnih.gov Clinical trials have been designed to compare the efficacy of I-125 brachytherapy against IMRT for these tumors. researchgate.net In cases of incompletely excised tumors of the palate, post-operative brachytherapy has shown excellent local control with minimal morbidity. nih.gov
Table 2: Overview of I-125 Research Applications in Specific Tissues
| Cancer Type | Application | Key Research Findings/Rationale |
|---|---|---|
| Prostate Cancer | LDR Brachytherapy | Established treatment for localized disease; high rates of long-term biochemical control and metastasis-free survival. frontiersin.orgnih.gov |
| Lung Cancer | Brachytherapy (alone or combined) | Precise targeting of nodules; improves local control and survival when combined with systemic therapies. nih.govplos.org |
| Brain Tumors | Interstitial Brachytherapy | Effective for inoperable or recurrent tumors like gliomas; significantly improves survival compared to standard therapy. nih.govfrontiersin.org |
| Ocular Melanoma | Plaque Brachytherapy | Gold standard eye-preserving treatment; equivalent survival to enucleation for medium-sized tumors. nih.govjohnshopkins.edu |
| Neuroblastoma | I-125-MIBG Targeted Therapy | Delivers targeted radiation to neuroblastoma cells and small metastases. nih.gov |
| Salivary Gland Malignancies | Brachytherapy | Promising for inoperable tumors due to localized high-dose delivery and the slow-growing nature of these cancers. researchgate.netnih.gov |
Immunological Aspects and Radio Immunotherapy Research with Iodine 125
Radiogenic Modulation of the Tumor Microenvironment and Immune Cell Responses
The low-dose-rate radiation emitted by I-125 seeds can induce substantial changes within the tumor microenvironment (TME), creating conditions that may favor an anti-tumor immune response. One of the critical changes observed in preclinical models is the alteration of tumor hypoxia. Following the implantation of I-125 seeds, studies have recorded an early and significant increase in the partial pressure of oxygen (pO2) and enhanced perfusion in the regions between the seeds. This alleviation of hypoxia is noteworthy, as a hypoxic TME is a known factor in treatment resistance and immune evasion.
Furthermore, radiation from I-125 can trigger immunogenic cell death (ICD) in cancer cells. This process involves the release of damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system. These signals can activate innate immune cells, such as dendritic cells and macrophages, initiating a cascade that leads to an anti-tumor immune response.
However, the interaction is complex, as radiation can also upregulate immunosuppressive molecules. For instance, studies have shown that radiotherapy can increase the expression of PD-L1 on tumor cells. This upregulation is a mechanism of adaptive resistance where the tumor co-opts an immune checkpoint pathway to suppress the activity of T cells that have infiltrated the tumor. This dual effect of both stimulating and suppressing immune activity underscores the intricate role of I-125 in modulating the TME.
Preclinical Development of Iodine-125 Labeled Radio-Immunoconjugates
Radioimmunotherapy (RIT) is a therapeutic strategy that combines the targeted delivery of a monoclonal antibody with the cytotoxic power of a radionuclide. youtube.com The use of I-125 in this context has been explored in several preclinical studies, aiming to create potent anti-cancer agents with high specificity.
A notable area of research is the development of I-125 labeled antibodies targeting immune checkpoint molecules. For example, a recent 2024 study focused on the development of an I-125 labeled monoclonal antibody, C23, which targets T cell immunoglobulin and mucin domain-3 (TIM3). TIM3 is an immune checkpoint receptor that plays a role in T cell exhaustion. The preclinical evaluation of ¹²⁵I-C23 demonstrated its potential as a tracer for imaging TIM3 expression, which could be valuable for monitoring the efficacy of immune checkpoint inhibitor therapies.
Older preclinical research has also investigated the biodistribution of I-125 labeled antibody fragments. One study compared an this compound-labeled single-chain variable fragment (sFv) of the monoclonal antibody CC49 with a Lutetium-177 labeled version. nih.gov These studies are crucial for understanding the pharmacokinetics and tumor-targeting capabilities of such radio-immunoconjugates, providing foundational data for their potential clinical translation. nih.govnih.goviaea.org The development of these agents represents a promising frontier, aiming to leverage the precision of antibodies to deliver the therapeutic radiation of I-125 directly to tumor cells, potentially enhancing efficacy while minimizing systemic toxicity. explorationpub.com
Research into Adaptive and Innate Immune Responses Post this compound Irradiation
Clinical and preclinical research has demonstrated that the localized radiation from I-125 can induce systemic changes in both the innate and adaptive arms of the immune system. nih.gov These changes suggest that I-125 brachytherapy not only has a local tumor control effect but also stimulates a broader anti-tumor immune response. nih.govfrontiersin.org
Adaptive Immune Response: Studies in prostate cancer patients undergoing permanent prostate brachytherapy (PPB) with I-125 seeds have revealed significant alterations in T cell populations. nih.gov Following treatment, there was a notable increase in the frequencies of CD3+ T cells and CD4+ T helper cells. nih.govfrontiersin.org The ratio of CD4+ to CD8+ T cells also showed a significant increase at 3 months post-treatment. nih.gov Further investigation in prostate cancer patients showed a gradual and bimodal increase in activated T cells (CD3+HLA-DR+, CD4+HLA-DR+, and CD8+HLA-DR+) in peripheral blood after low-dose-rate brachytherapy. spandidos-publications.com In patients with hepatocellular carcinoma, I-125 implantation was found to activate CD3+ and CD4+ cells, promoting an anti-tumor immune response. nih.gov However, the humoral arm of the adaptive immune system, represented by B cells, showed a significant decrease 3 months after PPB in one study, though another found no influence on B cell numbers but an increase in immunoglobulins at certain time points. nih.gov
Innate Immune Response: The innate immune system is also actively engaged following I-125 irradiation. A key component of the innate immune system, Natural Killer (NK) cells (CD3-CD16+/56+), were found to be significantly increased in prostate cancer patients at 12 months after PPB treatment. nih.govfrontiersin.org In the context of hepatocellular carcinoma, research has shown that radiation from I-125 can upregulate the expression of Major Histocompatibility Complex (MHC) class I polypeptide-related sequence A (MICA) on tumor cells. This upregulation enhances the ability of NK cells and cytokine-induced killer (CIK) cells to recognize and lyse the tumor cells through the NKG2D-MICA pathway.
The table below summarizes key findings from a study on immune cell changes in prostate cancer patients post-Iodine-125 brachytherapy.
| Immune Cell Type | Change Post-I-125 Brachytherapy | Time Point of Significant Change |
|---|---|---|
| CD3+ T Cells | Increased | Multiple time points |
| CD4+ T Cells | Increased | Multiple time points |
| CD4/CD8 Ratio | Increased | 3 months |
| Natural Killer (NK) Cells | Increased | 12 months |
| B Cells | Decreased | 3 months |
These findings collectively indicate that I-125 radiation can act as an in-situ vaccine, where dying tumor cells release antigens that stimulate a multi-faceted immune response, involving both cytotoxic and helper T cells, as well as the innate killing machinery of NK cells. spandidos-publications.com
Emerging Methodologies and Future Research Directions for Iodine 125
Innovations in Radiopharmaceutical Design and Novel Molecular Probes for Targeted Delivery
Innovations in radiopharmaceutical design aim to enhance the precision and effectiveness of Iodine-125 delivery. One significant advancement involves the development of this compound seed-loaded stents, which have enabled the reliable and feasible use of I-125 in treating obstructions caused by esophageal, biliary, and bronchial cancers nih.govwikipedia.org. These stents allow for localized and continuous radiation delivery within hollow cavity organs.
Research is also exploring combination therapies to augment the tumoricidal effects of this compound. For instance, preclinical studies have demonstrated that lobaplatin (B1683953) can facilitate the induced apoptosis and tumoricidal effect of I-125 seed radiation through the upregulation of the protein kinase RNA-like ER kinase (PERK)-eukaryotic initiation factor 2α (eIF2a)-Activating Transcription Factor 4 (ATF4)-CCAAT Enhancer Binding Protein homologous protein (CHOP) pathway nih.gov. Furthermore, novel cancer-targeting agents, such as folic acid-conjugated selenium nanoparticles, have been developed to enhance this compound-mediated tumoricidal effects by increasing reactive oxygen species (ROS) and activating the mitogen-activated protein kinase (MAPK) and P53 pathways, leading to DNA damage nih.gov.
Beyond brachytherapy seeds, this compound is employed in molecular probes for diagnostic purposes. Iodocholesterol (B1628986) (NP-59), a derivative of cholesterol with an iodine atom at the C19 position, serves as an this compound radiotracer for adrenal cortex scintigraphy in the diagnosis of conditions like Cushing's syndrome, hyperaldosteronism, pheochromocytoma, and adrenal remnants daneshyari.com. This exemplifies the broader application of this compound in radiotheranostics, a field that merges diagnostic and therapeutic capabilities by pairing radioactive isotopes with targeting molecules for precise disease visualization and selective therapeutic intervention guidetopharmacology.orguni-freiburg.de.
Application of Artificial Intelligence and Machine Learning in this compound Research (e.g., Radiomics for Efficacy Prediction, Treatment Planning Optimization)
In treatment planning, AI and ML algorithms are being developed to predict the optimal number of this compound seeds required for low-dose-rate prostate brachytherapy based on prostate volume, aiming to reduce unused seeds and improve efficiency uni-freiburg.dehznu.edu.cndrugbank.com. A phase I randomized controlled trial in prostate cancer brachytherapy demonstrated that a machine learning-based planning algorithm could yield more favorable postoperative dosimetry and operational efficiencies compared to conventional methods wikipedia.org. Furthermore, deep learning-based magnetic resonance imaging (MRI)-only workflows are being explored for post-implant dosimetry in this compound seed brachytherapy, utilizing unsupervised machine learning algorithms like K-means and K-medoids clustering for accurate seed detection citeab.com. These AI models can also optimize applicator placement and predict optimal source positions, thereby minimizing radiation exposure to organs at risk (OARs) fishersci.no.
Radiomics, a field that extracts quantitative features from medical images, is being combined with clinical data to develop predictive models for this compound seed implantation efficacy. For lung cancer, a combined nomogram model integrating enhanced CT image features and clinical characteristics has been successfully constructed to evaluate the efficacy of this compound seed implantation. This model demonstrated strong predictive performance, with Area Under the Curve (AUC) values of 0.95 in the training set and 0.83 in the test set, indicating its high clinical value for personalized treatment decisions.
Table 1: Performance of Combined Nomogram Model for this compound Seed Implantation Efficacy Prediction in Lung Cancer
| Metric | Training Set (95% CI) | Test Set (95% CI) |
| AUC Value | 0.95 (0.91–0.99) | 0.83 (0.69–0.98) |
Radiomics contributes to disease diagnosis, prognostic assessment, personalized treatment, and biomarker discovery by interpreting quantitative imaging features.
Addressing Persistent Challenges in this compound Research and Development
Despite significant advancements, several challenges persist in this compound research and development. Historically, the low resolution of ultrasound (US) imaging posed difficulties for clinicians performing I-125 brachytherapy, including limitations in 3D imaging, template assistance, freehand operation, uncontrollable needle arrangement, and unachievable dosimetry optimization nih.gov. While computed tomography (CT)-guided techniques and 3D-printed templates have largely addressed these issues, challenges remain in achieving precise seed distribution in 3D space across different anatomical locations nih.govwikipedia.org.
A critical challenge is the difficulty in accurately predicting the biological response to radiation therapy in individual patients nih.gov. The radiobiological mechanisms of brachytherapy are not yet fully understood, and further research is needed in this area wikipedia.org. Similarly, immunological studies concerning the effects of this compound seed radiation face inherent difficulties nih.gov.
From a quality assurance perspective, ensuring the accurate source strength of this compound seeds before patient treatment remains a concern. Incidents of incorrect source strengths or non-radioactive seeds being delivered to medical facilities have occurred, underscoring the need for robust dosimetric assays. Barriers to performing these assays include a lack of resources (instruments, knowledge of methods) and legal issues related to resterilization or purchase of dedicated seeds.
Furthermore, the need for more randomized clinical trials (RCTs) is evident to comprehensively compare this compound brachytherapy with other therapeutic modalities regarding long-term clinical efficacy nih.gov. Many existing studies are retrospective with relatively small sample sizes, which can limit the generalizability of findings and the capture of long-term outcomes.
Translation of Preclinical Findings to Advanced Clinical Research Concepts
Preclinical studies are continuously identifying novel synergistic approaches that hold promise for future clinical application. For instance, the observed synergistic antitumor effects of combining this compound seed radiation with agents like lobaplatin or folic acid-conjugated selenium nanoparticles in experimental models suggest potential avenues for combination therapies in clinical settings nih.gov. This highlights a growing area of research focused on enhancing the intrinsic radiosensitivity of tumors or overcoming resistance mechanisms through molecular targeting.
The successful development of predictive models, such as the combined nomogram model for lung cancer efficacy prediction, represents a direct translation of radiomics and clinical data analysis into a tool with immediate clinical utility. Such models can aid in personalized treatment planning and patient stratification.
Ongoing clinical trials continue to evaluate the efficacy and safety of this compound in a broadening spectrum of carcinomas nih.govwikipedia.org. The "Advancing Nuclear Medicine" initiative, involving collaborations between academic institutions and industry, is actively working on breakthroughs in personalized medicine through the development of radiopharmaceuticals and medical appliances. This collaborative ecosystem is crucial for bridging the gap between innovative research and its practical application in patient care, driving the continuous refinement and expansion of this compound-based therapies.
Q & A
How can researchers mitigate experimental challenges caused by iodine-125’s long half-life and volatility in preclinical studies?
Methodological Answer:
this compound’s long half-life (59.4 days) and tendency to form volatile ¹²⁵I-I₂ necessitate strict safety protocols. Researchers should:
- Conduct experiments in fume hoods to contain volatile iodine vapors .
- Use sealed containers or absorbent materials (e.g., activated charcoal) to minimize contamination during storage.
- Regularly perform bioassays to monitor radiation exposure in personnel .
- Substitute this compound with shorter-lived isotopes (e.g., ⁹⁹mTc) for pilot studies requiring repeated phantom reuse .
What methodologies are effective for quantifying this compound dose distribution in interstitial brachytherapy?
Methodological Answer:
Accurate dose verification requires:
- Thermoluminescence dosimetry (TLD): Measure radial dose distribution using calibrated TLD chips placed at defined distances from this compound seeds .
- Treatment Planning Systems (TPS): Validate TPS calculations (e.g., TG-43 formalism) against experimental TLD data to address discrepancies caused by tissue heterogeneity .
- Monte Carlo simulations: Model low-energy photon interactions (27–35 keV) to refine dose predictions in complex geometries .
How can in vitro studies optimize this compound irradiation protocols for apoptosis induction in cancer cells?
Methodological Answer:
- Experimental design: Use discoid radiative sources with multiple this compound seeds to ensure uniform irradiation of cell monolayers .
- Apoptosis quantification: Employ flow cytometry (Annexin V/PI staining) for early apoptotic rates and DAPI staining for nuclear fragmentation .
- Molecular endpoints: Measure Bcl-2/Bax ratios via western blotting to assess pro-apoptotic signaling .
What statistical approaches resolve contradictions in meta-analyses of this compound brachytherapy efficacy?
Methodological Answer:
- Subgroup stratification: Separate studies by cancer type (e.g., NSCLC vs. pancreatic cancer) and treatment combinations (e.g., this compound + chemotherapy vs. monotherapy) to identify heterogeneity sources .
- Fixed-effect vs. random-effects models: Apply I² tests to quantify heterogeneity; use fixed-effect models if I² < 50% .
- Sensitivity analysis: Exclude low-quality studies (e.g., non-randomized trials) to validate pooled survival outcomes (e.g., 12-month OS) .
How do researchers model this compound’s radiobiological effects at the DNA level?
Methodological Answer:
- Auger electron analysis: Calculate localized DNA damage (≤20 Å) using Monte Carlo simulations to predict strand breaks near decay sites .
- Charge transfer studies: Use autoradiography to correlate this compound decay with molecular fragmentation via the Auger effect .
- Comparative assays: Contrast this compound with β-emitters (e.g., ³H) to differentiate direct ionization vs. radical-mediated damage .
What protocols ensure reproducibility in this compound seed implantation for in vivo tumor models?
Methodological Answer:
- Seed calibration: Use dose calibrators (e.g., AtomLab 100) to verify activity pre-implantation .
- Tumor response metrics: Track tumor volume changes with calipers and validate via CT scans .
- Molecular validation: Quantify VEGF suppression via RT-PCR and immunohistochemistry to link radiation dose to anti-angiogenic effects .
How can atomic-scale decay studies of this compound inform novel therapeutic strategies?
Advanced Research Focus:
- Decay imaging: Use scanning tunneling microscopy to visualize this compound → tellurium-125 transmutation on gold substrates, revealing amplified low-energy electron emission for targeted therapy .
- Gold-bonded delivery systems: Design nanocarriers with this compound-gold conjugates to enhance localized radiation dose via electron reflection/amplification .
What molecular pathways mediate this compound’s radiosensitization in liver cancer?
Advanced Research Focus:
- Pathway inhibition: Use siRNA knockdown of ZHX2 to validate its role in regulating the PERK-eIF2α-ATF4-CHOP stress pathway .
- Transcriptional profiling: Perform RNA-seq on irradiated cells to identify GADD34 as a downstream target of ZHX2, linking DNA repair inhibition to radiosensitivity .
How do this compound combination therapies (e.g., TAI + brachytherapy) improve clinical outcomes in advanced cancers?
Methodological Answer:
- Synergy validation: Compare tumor response rates (ORR, DCR) between monotherapy and combination arms using RECIST criteria .
- Dose escalation trials: Optimize this compound activity (e.g., 14.8–29.6 MBq) with concurrent trans-arterial infusions to balance efficacy and toxicity .
What techniques validate this compound’s role in suppressing epithelial-mesenchymal transition (EMT) in NSCLC?
Advanced Research Focus:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
